molecular formula C24H25FN4O2 B11195951 3-(4-fluorophenyl)-2-(methoxymethyl)-7-(2-methylcyclohexyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

3-(4-fluorophenyl)-2-(methoxymethyl)-7-(2-methylcyclohexyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B11195951
M. Wt: 420.5 g/mol
InChI Key: XUWDEYRBQBFSHM-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-2-(methoxymethyl)-7-(2-methylcyclohexyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-2-(methoxymethyl)-7-(2-methylcyclohexyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step organic reactions

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxymethyl group.

    Reduction: Reduction reactions may target the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core.

    Substitution: Substitution reactions can occur at the 4-fluorophenyl and 2-methylcyclohexyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations.

Biology

In biological research, it may be studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine

Medicinally, compounds of this class are often investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-viral activities.

Industry

Industrially, it may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-2-(methoxymethyl)-7-(2-methylcyclohexyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-2-(methoxymethyl)-7-(2-methylcyclohexyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
  • 3-(4-bromophenyl)-2-(methoxymethyl)-7-(2-methylcyclohexyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Uniqueness

The presence of the 4-fluorophenyl group in 3-(4-fluorophenyl)-2-(methoxymethyl)-7-(2-methylcyclohexyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one may confer unique properties, such as increased lipophilicity or altered electronic effects, which can influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C24H25FN4O2

Molecular Weight

420.5 g/mol

IUPAC Name

5-(4-fluorophenyl)-4-(methoxymethyl)-11-(2-methylcyclohexyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C24H25FN4O2/c1-15-5-3-4-6-20(15)28-12-11-21-18(24(28)30)13-26-23-22(16-7-9-17(25)10-8-16)19(14-31-2)27-29(21)23/h7-13,15,20H,3-6,14H2,1-2H3

InChI Key

XUWDEYRBQBFSHM-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1N2C=CC3=C(C2=O)C=NC4=C(C(=NN34)COC)C5=CC=C(C=C5)F

Origin of Product

United States

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